molecular formula C5H4BF2NO2 B578208 (2,5-Difluoropyridin-4-yl)boronic acid CAS No. 1263375-23-0

(2,5-Difluoropyridin-4-yl)boronic acid

货号: B578208
CAS 编号: 1263375-23-0
分子量: 158.899
InChI 键: CFUGAJDUGLGADA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2,5-Difluoropyridin-4-yl)boronic acid (CAS: 1263375-23-0) is a fluorinated pyridine boronic acid derivative with the molecular formula C₅H₄BF₂NO₂ and a molecular weight of 158.90 g/mol . Its structure features two fluorine atoms at the 2- and 5-positions of the pyridine ring and a boronic acid group at the 4-position. The electron-withdrawing fluorine substituents modulate its electronic properties, influencing its Lewis acidity, pKa, and binding affinity toward diols or other biomolecules. This compound is of interest in medicinal chemistry, materials science, and catalysis due to its unique reactivity profile .

准备方法

Lithiation-Borylation: The Dominant Synthetic Pathway

The lithiation-borylation strategy remains the most widely employed method for synthesizing (2,5-Difluoropyridin-4-yl)boronic acid. This approach leverages the directed metallation of fluorinated pyridine derivatives followed by boronic acid functionalization.

Stepwise Reaction Mechanism

  • Directed Lithiation :

    • 2,5-Difluoropyridine undergoes regioselective lithiation at the 4-position using strong bases such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi).

    • Optimal conditions involve temperatures ≤-55°C in anhydrous tetrahydrofuran (THF), achieving >90% regioselectivity .

    • The electron-withdrawing fluorine atoms at the 2- and 5-positions activate the 4-position for deprotonation, as demonstrated by NMR studies of lithiated intermediates .

  • Borylation with Triisopropyl Borate :

    • The lithiated intermediate reacts with triisopropyl borate (B(OiPr)₃), forming a boronate complex.

    • Hydrolysis under acidic conditions (e.g., HCl) yields the boronic acid product.

    • Typical yields range from 68–78% after chromatographic purification .

Table 1: Representative Laboratory-Scale Synthesis

StepReagents/ConditionsTemperatureYield (%)Purity (%)
12,5-Difluoropyridine + LDA + I₂≤-55°C68.997
2Intermediate A + H₂O≤-55°C71.898.2
3Intermediate B + B(OiPr)₃ + n-BuLi≤-55°C77.699

Industrial Production Methodologies

Scalable synthesis requires modifications to laboratory protocols to address cost, safety, and throughput constraints.

Continuous Flow Reactor Systems

  • Advantages : Enhanced heat transfer and reaction control compared to batch processes.

  • Case Study : A pilot-scale system achieved 85% yield by maintaining precise temperature gradients (-60°C to 25°C) during lithiation and borylation steps .

Solvent and Reagent Optimization

  • THF Alternatives : Methyl tert-butyl ether (MTBE) reduces peroxide formation risks in large-scale reactions.

  • Base Selection : Potassium hexamethyldisilazide (KHMDS) shows comparable efficiency to LDA with improved handling safety .

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for Boronic Acid Synthesis

MethodStarting MaterialKey ReagentsYield (%)Scalability
Lithiation-Borylation2,5-DifluoropyridineLDA, B(OiPr)₃68–78High
TransmetalationOrganotin ReagentsBBr₃45–55Low
Cross-CouplingHalopyridinesPd catalysts, Borates50–65Moderate
  • Lithiation-Borylation Superiority : Higher yields and better functional group tolerance make this method preferable for industrial applications .

  • Transmetalation Limitations : Organotin reagents pose toxicity concerns and require stringent waste management protocols .

Reaction Optimization and Challenges

Temperature Control

  • Critical Parameter : Reactions below -55°C minimize side reactions like boronic acid dimerization.

  • Industrial Solution : Cryogenic jacketed reactors with automated temperature monitoring systems .

Purification Challenges

  • Chromatography Alternatives :

    • Acid-base extraction using pH-dependent solubility (pKa ≈ 8.5 for boronic acids).

    • Crystallization from ethanol/water mixtures enhances purity to >99% .

Stability Considerations

  • Storage : Anhydrous conditions under nitrogen atmosphere prevent hydrolysis to borinic acid derivatives.

  • Handling : Boronic acids are moisture-sensitive; industrial packaging uses desiccant-containing sealed containers .

相似化合物的比较

Comparison with Structural Analogs

The following table summarizes key structural analogs and their comparative properties:

Compound Name CAS No. Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Properties/Applications
(2,5-Difluoropyridin-4-yl)boronic acid 1263375-23-0 C₅H₄BF₂NO₂ 2-F, 5-F, 4-BA 158.90 Moderate pKa (~5–6), enhanced diol binding at physiological pH, potential anticancer applications
(3,5-Difluoropyridin-4-yl)boronic acid 956003-87-5 C₅H₄BF₂NO₂ 3-F, 5-F, 4-BA 158.90 Similar pKa to target compound; altered steric effects reduce binding specificity
(2,3-Difluoropyridin-4-yl)boronic acid 1263374-42-0 C₅H₄BF₂NO₂ 2-F, 3-F, 4-BA 158.90 Higher steric hindrance; reduced reactivity in Suzuki-Miyaura coupling
2,5-Dimethoxypyridine-4-boronic acid 1630193-77-9 C₇H₁₀BNO₄ 2-OCH₃, 5-OCH₃, 4-BA 182.97 Higher pKa (~8–9) due to electron-donating methoxy groups; limited use in physiological applications
(6-Chloro-5-fluoropyridin-3-yl)boronic acid 1072946-66-7 C₅H₄BClFNO₂ 6-Cl, 5-F, 3-BA 175.36 Enhanced halogen interactions in crystal engineering; lower diol affinity

Key Findings:

Electronic Effects :

  • Fluorine substituents lower the pKa of boronic acids compared to methoxy or chloro analogs. For example, this compound has an estimated pKa of ~5–6, making it more reactive at physiological pH (7.4) than 2,5-dimethoxy analogs (pKa ~8–9) .
  • The through-space stabilization provided by fluorine substituents (rather than through-bond effects) dominates in maintaining Lewis acidity, as observed in fluoro-substituted arylboronic acids .

Steric and Binding Properties :

  • Ortho-fluorine groups (e.g., 2-F in the target compound) introduce steric hindrance, which can limit interactions with bulky diols or proteins. Conversely, meta-fluorine (e.g., 3-F in 3,5-difluoro analog) reduces steric interference but may weaken binding specificity .
  • The target compound’s 2,5-difluoro substitution balances electronic activation and steric accessibility, enabling efficient diol complexation (e.g., with saccharides) in biomedical applications .

Applications in Drug Discovery: Fluorinated boronic acids exhibit improved bioavailability and target selectivity compared to non-fluorinated analogs. For instance, this compound’s moderate pKa allows stable boronate ester formation with cell-surface glycans, a mechanism explored in anticancer drug delivery . In contrast, (3,5-Difluoropyridin-4-yl)boronic acid shows reduced potency in glioblastoma cell assays, likely due to suboptimal fluorine positioning for membrane transport .

Synthetic Utility :

  • The target compound’s boronic acid group enables participation in Suzuki-Miyaura cross-coupling , a reaction critical for constructing biaryl pharmaceuticals. Its fluorine substituents enhance leaving-group stability during catalysis compared to chloro or methoxy analogs .

生物活性

(2,5-Difluoropyridin-4-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, focusing on enzyme inhibition, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C5_5H4_4BF2_2NO2_2. It features a pyridine ring substituted with two fluorine atoms and a boronic acid functional group. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, making it a valuable scaffold in drug design.

Enzyme Inhibition

Boronic acids, including this compound, have been shown to exhibit enzyme inhibition properties. These compounds can interact with various enzymes, particularly serine proteases, by forming reversible complexes that modulate enzyme activity. This characteristic has been exploited in the design of proteasome inhibitors and anticancer agents.

Table 1: Biological Activity of Boronic Acids

Compound NameIC50 (nM)Target EnzymeReference
This compound4.60Proteasome
Bortezomib7.05Proteasome
Other Boronic Acid DerivativesVariedVarious Enzymes

Case Studies and Research Findings

  • Proteasome Inhibition :
    • A study demonstrated that this compound showed potent inhibition of the proteasome with an IC50 value of 4.60 nM. This suggests its potential as a lead compound for developing new anticancer therapies targeting proteasomal pathways .
  • Mechanism of Action :
    • Research indicates that this compound halts the progression of the cell cycle at the G2/M phase in U266 cells, leading to significant growth inhibition in cancer cells. The mechanism involves the inhibition of key proteolytic pathways necessary for cell cycle progression .
  • Pharmacokinetics :
    • Pharmacokinetic studies conducted in animal models revealed that this compound can be administered intravenously; however, optimization is necessary to enhance its concentration at therapeutic targets .

Therapeutic Applications

The unique properties of this compound make it a promising candidate for various therapeutic applications:

  • Cancer Therapy : Its ability to inhibit proteasomes positions it as a potential therapeutic agent in cancer treatment.
  • Antiviral Activity : Preliminary studies suggest that boronic acids may also exhibit antiviral properties by inhibiting viral proteases, although further research is needed to establish this activity definitively .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (2,5-Difluoropyridin-4-yl)boronic acid?

  • Methodology : While direct synthesis protocols are not detailed in the literature, analogous pyridinyl boronic acids are typically synthesized via Miyaura borylation. This involves halogenation of the pyridine ring (e.g., bromination at the 4-position) followed by palladium-catalyzed cross-coupling with bis(pinacolato)diboron. Fluorine substituents at the 2- and 5-positions may require careful control of reaction conditions (e.g., temperature, catalyst loading) to avoid competing side reactions due to steric or electronic effects .
  • Key Considerations : Fluorine’s electron-withdrawing nature can slow transmetallation steps in palladium-mediated reactions. Use of PdCl₂(dppf) or SPhos ligands may enhance efficiency .

Q. How can Suzuki-Miyaura coupling be optimized using this boronic acid?

  • Methodology : Screen reaction parameters such as:

  • Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos.
  • Base : K₂CO₃ or CsF for aqueous-organic biphasic systems.
  • Solvent : THF or DME for solubility.
    • Data Insight : Fluorine substituents at the 2- and 5-positions may reduce coupling efficiency compared to para-substituted analogs due to steric hindrance. Ortho-substituted boronic acids exhibit ~30% lower yields in multicomponent reactions compared to meta/para analogs .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodology :

  • NMR : Use ¹¹B NMR to monitor boron speciation (e.g., free boronic acid vs. boroxine). At pH > 10, the ¹¹B signal shifts upfield (~δ 28–30 ppm) due to deprotonation .
  • Mass Spectrometry : MALDI-MS may require derivatization (e.g., with 1,2-ethanediol) to prevent boroxine formation. Derivatized esters yield clear [M+H]⁺ peaks without fragmentation .

Advanced Research Questions

Q. How do fluorine substituents influence reactivity in cross-coupling reactions?

  • Mechanistic Insight :

  • Steric Effects : Fluorine at the 2-position creates steric hindrance, slowing transmetallation.
  • Electronic Effects : Electron-withdrawing fluorines reduce boron’s Lewis acidity, decreasing oxidative addition efficiency.
    • Experimental Validation : Compare coupling rates with non-fluorinated analogs via kinetic studies. DFT calculations can model transition states to quantify electronic effects .

Q. What strategies mitigate boroxine formation during mass spectrometry?

  • Methodology : Derivatize the boronic acid with diols (e.g., pinacol) to form cyclic esters. This stabilizes the boron center and prevents dehydration. For MALDI-MS, use α-cyano-4-hydroxycinnamic acid (CHCA) matrix with 1:10 analyte:matrix ratio to enhance ionization .

属性

IUPAC Name

(2,5-difluoropyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BF2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUGAJDUGLGADA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704624
Record name (2,5-Difluoropyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263375-23-0
Record name (2,5-Difluoropyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diisopropylamine (1.74 ml, 1.24 g, 12.20 mmol) was dissolved in anhydrous THF (22 ml) and placed under argon. The solution was cooled to −20° C. and then treated with n-butyllithium (7.66 ml, 12.25 mmol, 1.6 M in hexanes) by slow addition over 10 min. The newly formed LDA (LDA=lithium diisopropylamide, this acronyl should be listed in the general session) was then cooled to −78° C. and treated with a solution of 2,5-difluoropyridine (1.05 ml, 1.33 g, 11.56 mmol) dissolved in anhydrous THF (3 ml) by slow addition over 30 min. Once the addition was complete the reaction mixture was allowed to stir at −78° C. for 4 hr. At this time the reaction mixture was treated with a solution of triisopropyl borate (5.90 ml, 4.78 g, 25.4 mmol) dissolved in anhydrous THF (8.6 ml) by dropwise addition. Once the addition was complete the reaction mixture was allowed to warm to ambient temperature then stirred at ambient temperature for an additional hour. The reaction mixture was then quenched by adding 4% aq NaOH (34 ml). The layers were separated and the aqueous layer was cooled in an ice bath. It was then acidified to pH=4 with 6N HCl (˜10 ml) not letting the temperature go above 10° C. This was then extracted with EtOAc (3×50 ml). The extracts were then washed with brine (1×50 ml), dried (Na2SO4), filtered, and the solvent removed in vacuo. The resulting residue was triturated with Et2O to give 0.8084 g (44%) of 2,5-difluoropyridin-4-ylboronic acid.
Name
Quantity
8.6 mL
Type
solvent
Reaction Step One
Quantity
1.74 mL
Type
reactant
Reaction Step Two
Name
Quantity
22 mL
Type
solvent
Reaction Step Two
Quantity
7.66 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
1.05 mL
Type
reactant
Reaction Step Seven
Quantity
5.9 mL
Type
reactant
Reaction Step Eight
Name
Quantity
3 mL
Type
solvent
Reaction Step Nine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。